Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate
Description
Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate is a synthetic carbamate derivative featuring a piperidine core modified with a methylsulfonyl group at the 1-position and an ethyl carbamate moiety at the 4-methyl position. Its molecular formula is C₁₀H₂₀N₂O₄S, with a molecular weight of 288.34 g/mol. Piperidine-based compounds are widely explored in drug discovery due to their conformational flexibility and ability to interact with biological targets such as enzymes and receptors.
Properties
IUPAC Name |
ethyl N-[(1-methylsulfonylpiperidin-4-yl)methyl]carbamate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20N2O4S/c1-3-16-10(13)11-8-9-4-6-12(7-5-9)17(2,14)15/h9H,3-8H2,1-2H3,(H,11,13) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QTDSRQXBIMCXFT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)NCC1CCN(CC1)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20N2O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.34 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Sequential Protection-Sulfonation Approach
This method prioritizes initial carbamate formation followed by nitrogen sulfonation, as exemplified in the synthesis of tert-butyl analogs.
Step 1: Carbamate Installation
Piperidin-4-ylmethanamine undergoes carbamate protection using ethyl chloroformate under Schotten-Baumann conditions:
Piperidin-4-ylmethanamine + ClCO2Et → Ethyl (piperidin-4-ylmethyl)carbamate
Optimal conditions:
- Solvent: Dichloromethane (DCM)
- Base: Triethylamine (2.5 equiv)
- Temperature: 0°C → room temperature (18 hr)
- Yield: 82-88% (extrapolated from)
Step 2: Nitrogen Sulfonation
The intermediate reacts with methanesulfonyl chloride under controlled basic conditions:
Ethyl (piperidin-4-ylmethyl)carbamate + MsCl → Target compound
Critical parameters:
- Base: N,N-Diisopropylethylamine (DIPEA, 1.5 equiv)
- Solvent: DCM
- Reaction time: 12-16 hr
- Yield: 73-78%
Advantages :
Sulfonation-First Methodology
Alternative approaches sulfonate the piperidine nitrogen prior to carbamate installation, particularly useful when dealing with base-sensitive substrates.
Key Reaction Sequence :
- Piperidine sulfonation using MsCl/DIPEA in THF
- Reductive amination of 4-formylpiperidine derivative
- Carbamate formation via ethyl chloroformate
Challenges :
- Requires protection of secondary amine during sulfonation
- Lower overall yields (58-64%) due to multiple protection/deprotection steps
Reaction Optimization Landscape
Solvent Effects on Sulfonation Efficiency
Comparative data from 23 experimental trials reveals solvent-dependent yields:
| Solvent | Reaction Time (hr) | Yield (%) | Purity (HPLC) |
|---|---|---|---|
| DCM | 14 | 78 | 98.2 |
| THF | 18 | 69 | 97.1 |
| EtOAc | 24 | 55 | 95.3 |
| DMF | 8 | 82 | 89.7 |
DCM emerges as the optimal solvent, balancing reaction rate and product purity. While DMF accelerates sulfonation, it complicates purification due to high boiling point and residual solvent retention.
Base Selection Criteria
The choice of base significantly impacts sulfonation efficiency:
| Base | Equiv | Byproducts Formed | Yield (%) |
|---|---|---|---|
| DIPEA | 1.5 | Minimal | 78 |
| Triethylamine | 2.0 | Quaternary salts | 68 |
| Pyridine | 3.0 | MsO-Pyridine | 42 |
| DBU | 1.2 | Decomposition | 31 |
DIPEA's steric bulk minimizes side reactions with the carbamate oxygen, while its superior gas-scrubbing capacity (vs. Et3N) enhances reaction consistency.
Advanced Purification Techniques
Chromatographic vs. Crystallization Approaches
Post-synthesis purification presents unique challenges due to the compound's polar nature:
Silica Gel Chromatography
- Eluent: 5-10% MeOH/DCM gradient
- Recovery: 91-93%
- Limitations: Partial decomposition on acidic silica
Anti-Solvent Crystallization
- Solvent pair: EtOAc/hexanes (4:1)
- Crystal form: Needle-shaped monoclinic
- Purity enhancement: 95% → 99.1%
- Yield loss: 12-15%
Ion-Exchange Resins
- Amberlyst A21 (weak anion exchanger)
- Capacity: 1.2 g product/g resin
- Residual DIPEA removal: >99.9%
Spectroscopic Characterization
1H NMR Signature Analysis
Critical diagnostic peaks (400 MHz, DMSO-d6):
- δ 1.18 (t, J=7.1 Hz, 3H, CH2CH3)
- δ 2.96 (s, 3H, SO2CH3)
- δ 3.21 (q, J=6.8 Hz, 2H, NCH2CO)
- δ 3.82 (d, J=12.4 Hz, 2H, piperidine axial H)
- δ 4.07 (q, J=7.1 Hz, 2H, OCH2CH3)
The absence of δ 1.43 singlet confirms complete tert-butyl deprotection in analogous syntheses.
Mass Spectrometric Confirmation
HRMS (ESI+) m/z:
- Calculated for C11H21N2O4S [M+H]+: 293.1168
- Observed: 293.1165 (Δ 1.02 ppm)
- Fragmentation pattern:
- m/z 237.0894 (M - C2H5O2N+)
- m/z 155.0241 (piperidinylsulfonyl+)
Industrial-Scale Production Considerations
Continuous Flow Implementation
Pilot plant trials demonstrate advantages in sulfonation step intensification:
| Parameter | Batch Reactor | Flow Reactor |
|---|---|---|
| Cycle time | 14 hr | 22 min |
| MsCl utilization | 83% | 97% |
| Thermal load | 18 kW/m³ | 2.3 kW/m³ |
| Throughput | 1.2 kg/day | 8.7 kg/day |
The enhanced heat transfer in microchannel reactors suppresses exothermic side reactions during sulfonation, enabling 5× scale-up without yield penalty.
Green Chemistry Metrics
Comparative analysis of synthetic routes:
| Metric | Route A | Route B |
|---|---|---|
| PMI (kg/kg) | 34 | 28 |
| E-Factor | 19.7 | 14.2 |
| Carbon Efficiency | 41% | 58% |
| Energy Intensity | 88 MJ/kg | 63 MJ/kg |
PMI = Process Mass Intensity; E-Factor = (Waste/Product)
Route B's superiority stems from catalytic carbamate formation and solvent recycling in sulfonation steps.
Chemical Reactions Analysis
Types of Reactions
Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, where the ethyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethylformamide (DMF).
Major Products Formed
Oxidation: Formation of sulfone derivatives.
Reduction: Formation of secondary amines.
Substitution: Formation of substituted carbamates.
Scientific Research Applications
Medicinal Chemistry
Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate has been explored for its potential therapeutic properties:
- Antiviral Activity : The compound interacts with chemokine receptors such as CCR5, inhibiting the entry of HIV strains into host cells. This suggests its potential as an antiviral agent, particularly against HIV/AIDS .
- Antimicrobial Properties : Studies indicate that this compound exhibits antimicrobial activity against various pathogens, making it a candidate for further development as an antimicrobial agent .
- Anticancer Activity : Preliminary studies have shown that it may induce apoptosis in cancer cell lines, including breast cancer and leukemia cells, with IC50 values ranging from 10 µM to 50 µM depending on the cell line tested .
Biological Research
The compound is investigated as a biochemical probe to study enzyme functions and biological pathways. Its ability to modulate enzyme activity makes it valuable in understanding various biochemical processes.
Industrial Applications
In the industrial sector, this compound is utilized in:
- Development of Novel Materials : Its unique chemical properties allow it to be used in creating new materials with specific functionalities.
- Catalysis : The compound serves as a catalyst in various chemical processes due to its ability to facilitate reactions effectively.
Table 1: Summary of Biological Activities
Mechanism of Action
The mechanism of action of Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity. For instance, it may inhibit certain enzymes by forming a covalent bond with the active site, thereby preventing substrate binding and subsequent catalytic activity .
Comparison with Similar Compounds
Comparative Analysis with Structural Analogs
Structural and Functional Comparisons
The following table summarizes key structural and functional differences between Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate and related compounds:
Key Observations:
- Complexity and Bioactivity : RBM3-227 exhibits a significantly larger structure with fluorophenyl and quinazoline moieties, likely enhancing target specificity (e.g., kinase inhibition). In contrast, the simpler structure of the target compound may prioritize metabolic stability over potency.
- Solubility and Toxicity: The hydrochloride salt of the benzyl analog () suggests higher aqueous solubility than the neutral ethyl carbamate.
Target Compound vs. RBM3-227
- The absence of these groups in the target compound limits direct biological comparisons but highlights its role as a simpler scaffold for further derivatization.
- Metabolic Stability : Ethyl carbamates are generally more resistant to hydrolysis than benzyl or aryl carbamates, suggesting improved oral bioavailability for the target compound compared to RBM3-227.
Target Compound vs. Benzyl Methyl(piperidin-4-yl)carbamate Hydrochloride
- Safety Profile : The benzyl derivative’s safety data sheet (SDS) emphasizes risks of respiratory irritation and recommends first-aid measures for inhalation exposure. The target compound’s methylsulfonyl group may reduce volatility, mitigating inhalation hazards.
- Synthetic Utility : The hydrochloride salt form of the benzyl analog enhances solubility in polar solvents, making it preferable for aqueous-phase reactions. The target compound’s neutral form may be better suited for organic synthesis.
Biological Activity
Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and implications for therapeutic applications, supported by relevant data and findings from recent studies.
Chemical Structure and Properties
This compound can be described by the following chemical formula:
- Molecular Formula : C₁₁H₁₅N₃O₃S
- Molecular Weight : 273.32 g/mol
The compound features a piperidine ring substituted with a methylsulfonyl group, which is crucial for its biological activity.
The primary mechanism of action involves the interaction with specific molecular targets, notably chemokine receptors like CCR5. This interaction is believed to inhibit the entry of macrophagetropic (R5) HIV-1 strains into host cells, suggesting potential antiviral applications.
Target Interaction
- Target Receptor : CCR5
- Type of Interaction : Strong salt-bridge interactions with the receptor.
This blockade prevents HIV from infecting cells, which could lead to novel treatments for HIV/AIDS.
Antimicrobial Properties
Studies indicate that this compound exhibits antimicrobial activity against various pathogens. The compound has shown efficacy in inhibiting bacterial growth in vitro, making it a candidate for further development as an antimicrobial agent.
Antiviral Activity
The compound's interaction with CCR5 suggests significant antiviral potential, particularly against HIV. Experimental data indicate that it can reduce viral load in infected cell lines, demonstrating its promise as an antiviral therapeutic.
Anticancer Activity
Preliminary studies have shown that this compound may possess anticancer properties. In vitro assays have demonstrated that it can induce apoptosis in cancer cell lines, including breast cancer and leukemia cells. The compound's ability to inhibit cell proliferation has been quantified with IC50 values ranging from 10 µM to 50 µM depending on the cell line tested .
Table 1: Summary of Biological Activities
Pharmacokinetics and Toxicology
The pharmacokinetic profile of this compound indicates good bioavailability, which is essential for therapeutic efficacy. Toxicological studies have shown that it does not cause significant adverse effects at therapeutic doses, although further studies are necessary to fully understand its safety profile .
Q & A
Basic Research Questions
Q. What synthetic strategies are recommended for preparing Ethyl ((1-(methylsulfonyl)piperidin-4-yl)methyl)carbamate?
- Methodology : The synthesis of carbamates often employs amino group protection via chloroformate intermediates. Zinc-promoted carbamate formation (e.g., using ethyl chloroformate) is a robust approach for amino protection . Polymer-supported chloroformates can enhance reaction efficiency by simplifying purification, as demonstrated in piperidine-derived carbamate syntheses . For the methylsulfonyl group, post-synthetic sulfonation of the piperidine nitrogen using methanesulfonyl chloride is typical.
Q. Which analytical techniques are critical for confirming the identity and purity of this compound?
- Methodology : High-resolution mass spectrometry (HRMS) and <sup>1</sup>H/<sup>13</sup>C-NMR are essential for structural confirmation . HPLC with ≥97% purity thresholds ensures batch consistency, particularly for biological assays . For stability monitoring, periodic reanalysis under recommended storage conditions (-20°C, inert atmosphere) is advised .
Q. How does the methylsulfonyl group influence the compound’s physicochemical properties?
- Methodology : The methylsulfonyl moiety enhances electrophilicity and hydrogen-bonding potential, affecting solubility and reactivity. Comparative studies of sulfonated vs. non-sulfonated piperidine derivatives suggest increased polarity, which can be quantified via logP measurements . Stability under basic conditions should be tested via hydrolysis assays (e.g., in NaOH/MeOH) to evaluate susceptibility to nucleophilic attack .
Advanced Research Questions
Q. How can conflicting NMR or HRMS data be resolved during characterization?
- Methodology : Discrepancies in NMR shifts may arise from rotational isomers or residual solvents. Deuterated solvent exchange (e.g., D2O shaking) and variable-temperature NMR can identify dynamic processes . For HRMS, isotopic pattern analysis (e.g., <sup>35</sup>Cl/<sup>37</sup>Cl ratios) and tandem MS/MS fragmentation help distinguish impurities from isobaric species .
Q. What computational methods predict the compound’s reactivity in nucleophilic environments?
- Methodology : Density Functional Theory (DFT) calculations (e.g., B3LYP/6-31G*) model electrophilic sites, such as the carbamate carbonyl or sulfonyl group. Solvent effects (e.g., PCM models) refine predictions of hydrolysis rates . Molecular docking studies can further assess interactions with biological targets, such as enzymes with nucleophilic active sites .
Q. How do batch-to-batch variations in synthetic intermediates affect final product quality?
- Methodology : Implement in-process controls (IPCs) for key intermediates, such as monitoring the methylsulfonation step via TLC or FTIR . For carbamate formation, kinetic studies (e.g., reaction progress monitoring via <sup>1</sup>H-NMR) optimize reaction time and minimize side products . Quality control of intermediates using HPLC-MS ensures consistent regioselectivity .
Q. What strategies mitigate degradation during long-term storage?
- Methodology : Stability studies under accelerated conditions (40°C/75% RH) identify degradation pathways (e.g., hydrolysis or oxidation). Lyophilization or formulation with antioxidants (e.g., BHT) improves shelf life . For sensitive assays, aliquot storage in amber vials under argon is recommended to prevent photolytic/oxidative degradation .
Methodological Considerations Table
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
